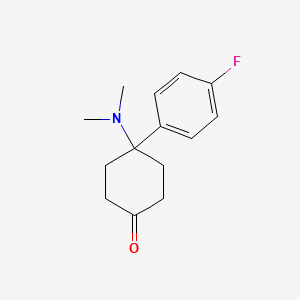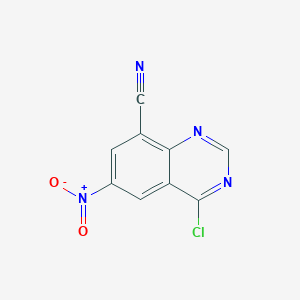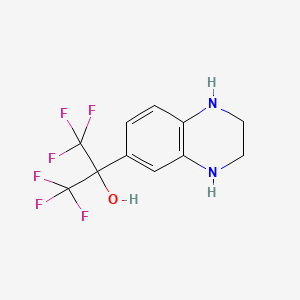
1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL: is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of both a hexafluoroisopropanol group and a tetrahydroquinoxaline moiety, making it a valuable substance in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL typically involves the reaction of hexafluoroacetone with 1,2,3,4-tetrahydroquinoxaline under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL is used as a solvent in various chemical reactions due to its high polarity and ability to stabilize reactive intermediates .
Biology: In biological research, this compound is utilized in the synthesis of bioactive molecules and as a reagent in biochemical assays .
Industry: Industrially, it is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The hexafluoroisopropanol group enhances the compound’s ability to participate in these interactions, thereby influencing the activity of enzymes or receptors it binds to .
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A closely related compound with similar solvent properties but lacking the tetrahydroquinoxaline moiety.
Hexafluoroisopropanol: Another similar compound used as a solvent in various chemical reactions.
Uniqueness: 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL is unique due to the presence of both the hexafluoroisopropanol and tetrahydroquinoxaline groups, which confer distinct chemical and physical properties. This dual functionality makes it particularly valuable in applications requiring high polarity and specific molecular interactions .
Properties
Molecular Formula |
C11H10F6N2O |
|---|---|
Molecular Weight |
300.20 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-yl)propan-2-ol |
InChI |
InChI=1S/C11H10F6N2O/c12-10(13,14)9(20,11(15,16)17)6-1-2-7-8(5-6)19-4-3-18-7/h1-2,5,18-20H,3-4H2 |
InChI Key |
GOYMZHGHMBJJIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(N1)C=CC(=C2)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


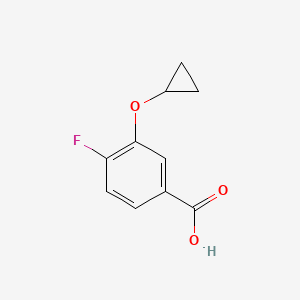
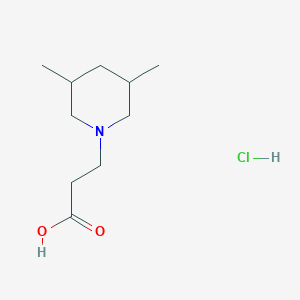

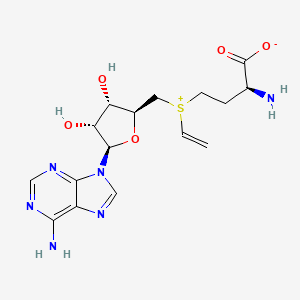
![Tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate](/img/structure/B13028209.png)
![2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol](/img/structure/B13028214.png)


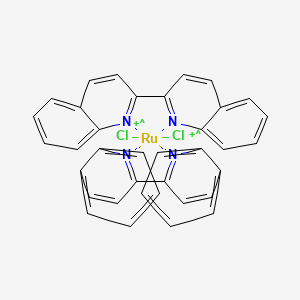
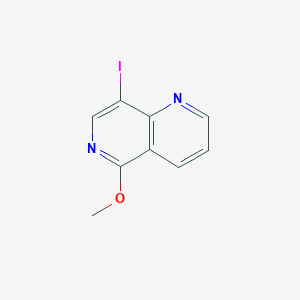
![3-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B13028237.png)
![(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13028244.png)
